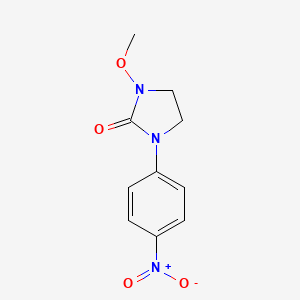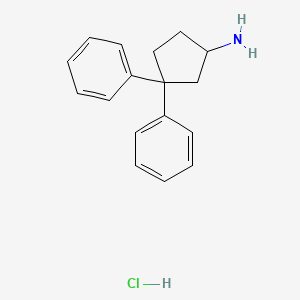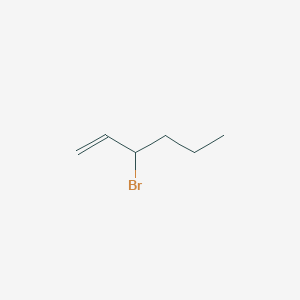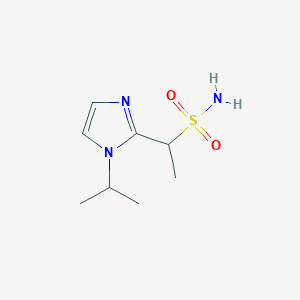
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C9H16N2O2S2 and a molecular weight of 248.37 g/mol . This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the sulfonamide group (SO2NH2) makes it a member of the sulfonamide class of compounds, which are known for their diverse applications in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide typically involves the reaction of sulfonyl chlorides with amines. A common method includes the reaction of a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid . For example: [ \text{RSO}_2\text{Cl} + \text{R}‘_2\text{NH} \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ]
Industrial Production Methods
Industrial production methods for sulfonamides often involve large-scale reactions using similar principles but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of these reactions .
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with the formula CH3SO2NH2.
Sulfanilamide: A well-known sulfonamide antibiotic.
Sulfamethoxazole: Another sulfonamide antibiotic used in combination with trimethoprim.
Uniqueness
N-ethyl-1-(2-isopropylthiazol-5-yl)methanesulfonamide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and biological activities. The isopropyl group on the thiazole ring can influence the compound’s solubility and reactivity, making it distinct from other sulfonamides .
Propiedades
Fórmula molecular |
C9H16N2O2S2 |
|---|---|
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
N-ethyl-1-(2-propan-2-yl-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C9H16N2O2S2/c1-4-11-15(12,13)6-8-5-10-9(14-8)7(2)3/h5,7,11H,4,6H2,1-3H3 |
Clave InChI |
TUECBFNTRADZCH-UHFFFAOYSA-N |
SMILES canónico |
CCNS(=O)(=O)CC1=CN=C(S1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)




![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)


